REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1.[CH2:15]=O>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([C:9]2([OH:14])[CH2:13][CH2:12][N:11]([CH3:15])[CH2:10]2)[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
E2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)C1(CNCC1)O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (ethyl acetate/methanol, 10:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/diethyl ether/diisopropyl ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C1(CN(CC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |